molecular formula C5H8N4O3S2 B10762108 Methazolamide CAS No. 1164547-86-7

Methazolamide

Cat. No.: B10762108
CAS No.: 1164547-86-7
M. Wt: 236.3 g/mol
InChI Key: FLOSMHQXBMRNHR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methazolamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite, ferric chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methazolamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023281, DTXSID50901331
Record name Methazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/
Record name Methazolamide
Source DrugBank
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Record name METHAZOLAMIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM WATER

CAS No.

554-57-4, 1164547-86-7
Record name Methazolamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methazolamide [USP:INN:BAN:JAN]
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Record name Methazolamide, (Z)-
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Record name Methazolamide
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Record name methazolamide
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Record name Methazolamide
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Record name Methazolamide
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Record name METHAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Record name METHAZOLAMIDE, (Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHAZOLAMIDE
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Melting Point

213-214 °C
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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